7,7-Dimethylbicyclo[3.2.0]heptan-6-one is a bicyclic ketone with significant interest in organic chemistry due to its unique structure and reactivity. The compound is characterized by a bicyclo[3.2.0] framework, which consists of two fused cyclopentane rings and a ketone functional group. Its molecular formula is with a molecular weight of approximately 136.19 g/mol. The compound is also known for its potential applications in the synthesis of biologically active molecules and as a synthetic intermediate in various chemical reactions.
The compound falls under the category of bicyclic ketones and is classified as a structural isomer of other related compounds such as 7,7-dimethylbicyclo[3.2.0]hept-3-en-6-one. It can be identified using various chemical databases, including PubChem and SpectraBase, where it is cataloged with unique identifiers for research and reference purposes .
The synthesis of 7,7-Dimethylbicyclo[3.2.0]heptan-6-one typically involves cyclization reactions that can be achieved through several methods:
The reaction conditions often include inert atmospheres to prevent oxidation and unwanted side reactions, along with temperature control to ensure optimal yields.
The molecular structure of 7,7-Dimethylbicyclo[3.2.0]heptan-6-one can be represented by its InChI key (MUTKXJPAGVDIFD-RQJHMYQMSA-N) and SMILES notation (CC1(C)C(=O)C2C=CCC21). The compound features a unique bicyclic arrangement that contributes to its reactivity and interaction with other chemical species .
7,7-Dimethylbicyclo[3.2.0]heptan-6-one participates in various chemical reactions:
Common reagents used in these reactions include Grignard reagents for nucleophilic substitutions and various reducing agents for reduction processes.
The mechanism of action for 7,7-Dimethylbicyclo[3.2.0]heptan-6-one primarily involves its reactivity as a ketone:
The specific pathways depend on the nature of the nucleophile and reaction conditions employed.
The compound exhibits typical properties of ketones, including reactivity towards nucleophiles due to the polar nature of the carbonyl group. Its physical state and reactivity make it suitable for various synthetic applications.
Relevant data include its stability under standard laboratory conditions and behavior during common organic reactions.
Scientific Uses
The applications of 7,7-Dimethylbicyclo[3.2.0]heptan-6-one are diverse:
The bicyclo[3.2.0]heptane scaffold emerged as a structurally significant framework in the mid-1960s, characterized by its unique fusion of cyclobutane and cyclopentane rings. This architecture presented distinctive stereoelectronic properties and strain characteristics that intrigued synthetic chemists. Prior to this period, such carbocyclic systems were virtually unreported in the scientific literature, with interest remaining largely theoretical. The structural novelty of these systems lay in their spatial geometry, where the cyclobutane ring imposed significant angle strain while the bicyclic fusion created chiral centers amenable to stereoselective transformations – features that later proved invaluable in complex molecule synthesis [4] [7].
The fundamental importance of this carbocyclic system became evident through its contrast with biologically significant heterocyclic fused-ring compounds. While pharmaceutical research had driven intense interest in β-lactam-containing antibiotics like penicillin and carbapenem, the bicyclo[3.2.0]heptane framework offered a purely carbocyclic alternative with complementary synthetic possibilities. The scaffold's chemical behavior diverged significantly from heterocyclic analogs due to the absence of heteroatoms within the ring system, resulting in altered reactivity patterns, particularly in ring-opening reactions and cycloadditions. This structural distinction positioned bicyclo[3.2.0]heptanes as uniquely versatile platforms for constructing complex natural product architectures and pharmacologically active compounds [4] [7].
Table 1: Key Milestone Compounds in Bicyclo[3.2.0]heptane Chemistry
Compound Name | Year | Significance | Reference |
---|---|---|---|
4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one | 1965 | First synthetic bicyclo[3.2.0]heptane derivative (Pfizer accidental discovery) | [4] [7] |
D-Filifolone and L-Filifolone | 1967 | First natural enantiopure bicyclo[3.2.0]heptanes isolated from plant sources | [4] [7] |
7,7-Dichlorobicyclo[3.2.0]heptan-6-one | 1970s | Key intermediate for Corey lactones in prostaglandin synthesis | [4] [7] |
The initial encounter with 7,7-dimethylbicyclo[3.2.0]heptan-6-one derivatives occurred unexpectedly during industrial research at Pfizer in the mid-1960s. Chemists attempting to synthesize piperitenone through geranic acid self-condensation serendipitously isolated a bicyclic ketone when their starting material contained residual silver oxide. This unforeseen reaction pathway yielded what was initially termed "2,6,6-trimethyl[3.2.0]bicyclo-2-heptene-7-one" (systematically named 4,7,7-trimethylbicyclo[3.2.0]hept-3-en-6-one). Though Pfizer recognized the compound's potential as a functionalized cyclobutanone, they did not pursue extensive development [4] [7].
The discovery prompted natural product investigations, leading to the isolation of enantiopure forms from botanical sources. Researchers from the University of Arizona and Du Pont identified D-filifolone ([α]²⁴D +307°) from Zieria smithii and its enantiomer L-filifolone ([α]²⁵D -270°) from Artemisia filifolia in 1967. These findings confirmed the existence of such architectures in nature and highlighted their inherent chirality – a property of significant interest for asymmetric synthesis. These natural isolates shared the characteristic 7,7-dimethyl substitution pattern observed in the original Pfizer compound, suggesting potential biosynthetic relationships with terpenoid precursors [4] [7].
The true industrial momentum for bicyclo[3.2.0]heptan-6-ones emerged through their application as prostaglandin precursors. Following E.J. Corey's groundbreaking 1969 total synthesis of prostaglandins, alternative routes utilizing bicyclic intermediates were rapidly developed. The lactonization of 7,7-dichlorobicyclo[3.2.0]heptan-6-one provided efficient access to Corey lactones – versatile synthons for prostaglandin E₂ and F₂α analogs. Pharmaceutical companies extensively exploited this chemistry throughout the 1970s to produce prostaglandin derivatives, thromboxanes, and clavulones. These routes typically generated racemic products initially, creating demand for enantioselective methods that would later drive biocatalytic innovations [4] [7].
Table 2: Early Industrial Applications of Bicyclo[3.2.0]heptan-6-one Derivatives
Application Area | Specific Compounds Synthesized | Key Chemical Transformations | Industrial Significance | |
---|---|---|---|---|
Prostaglandin Synthesis | PGE₂, PGF₂α analogs | Lactonization of 7,7-dichloro derivatives; ring expansion | Enabled scalable production of medically important compounds | [4] [7] |
Thromboxane Analogues | Carbocyclic thromboxane A₂ mimetics | Stereoselective functionalization of bicyclic framework | Development of cardiovascular therapeutics | [4] [7] |
Marine Natural Product Synthesis | Clavulones (marine prostanoids) | Conjugate addition to enone system; side chain elaboration | Access to anti-inflammatory agents from marine sources | [4] [7] |
The inherent chirality of 7,7-dimethylbicyclo[3.2.0]heptan-6-one derivatives positioned them as ideal test substrates for developing stereoselective biotransformations. Beginning in 1979, Roger Newton pioneered the application of alcohol dehydrogenases (ADHs) for the asymmetric reduction of the ketone functionality in these bicyclic systems. This research demonstrated that enzymes could distinguish between the enantiotopic faces of the carbonyl group despite the structural complexity of the substrate. The resulting chiral alcohols were obtained with excellent enantiomeric excess, providing valuable building blocks for natural product synthesis. However, these transformations necessitated cofactor recycling systems for practical implementation, stimulating innovations in cofactor regeneration methodologies [4] [6] [7].
A paradigm shift occurred in the late 1980s when researchers recognized the potential of Baeyer-Villiger monooxygenases (BVMOs) to transform bicyclic ketones into chiral lactones. Stanley Roberts and Roland Furstoss independently demonstrated that BVMOs from microorganisms could convert 7,7-dimethylbicyclo[3.2.0]heptan-6-one derivatives into regioisomeric lactones with high enantioselectivity. This transformation was particularly significant because it accomplished in a single enzymatic step what required multiple chemical operations. The reaction consumed NADPH as a cofactor, creating an imperative to couple the oxygenase with cofactor regeneration systems for preparative efficiency [4] [7].
These developments converged in the creation of the first closed-loop artificial linear biocatalytic cascades using bicyclic substrates. In a landmark demonstration, researchers combined ADH-catalyzed ketone reduction with BVMO-mediated lactonization in a single reactor. The exquisite stereoselectivity of Mortierella ramanniana in reducing 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one to (6S)-endo-alcohol with high optical purity exemplified this approach. This system achieved redox self-sufficiency by balancing the NADP+-dependent oxidation with NADPH-dependent oxygenation, effectively creating a cofactor recycling loop without external reductants or oxidants. The overall transformation from ketone to lactone proceeded with minimal cofactor stoichiometry, establishing an early benchmark for atom-efficient biocatalysis [4] [6] [7].
Table 3: Biocatalytic Milestones with 7,7-Dimethylbicyclo[3.2.0]heptan-6-one Derivatives
Biocatalytic System | Key Achievement | Enzyme Source | Application | |
---|---|---|---|---|
Alcohol Dehydrogenases (ADHs) | Enantioselective reduction (up to >98% ee) | Horse liver; microbial sources | Chiral alcohol synthesis | [4] [6] |
3α,20β-Hydroxysteroid Dehydrogenase | Kinetic resolution of racemic ketones | Streptomyces spp. | Preparation of optically active ketones and alcohols | [6] |
Baeyer-Villiger Monooxygenases (BVMOs) | Regiodivergent lactonization with stereocontrol | Acinetobacter; Pseudomonas strains | Chiral lactone synthesis | [4] [7] |
ADH-BVMO Coupled System | Redox-neutral ketone-to-lactone transformation with internal cofactor recycling | Combinatorial enzyme systems | Total synthesis of natural products | [4] [7] |
The coupled enzyme systems developed for bicyclic substrates pioneered methodologies later extended to other substrate classes. The membrane reactor technology developed for these cascades allowed spatial separation of enzymes while permitting cofactor diffusion, significantly improving process efficiency. These advances demonstrated that 7,7-dimethylbicyclo[3.2.0]heptan-6-one was not merely a substrate but a crucial structural motif for developing and optimizing novel biocatalytic concepts. Its rigid bicyclic framework provided a consistent structural platform for evaluating enzyme activities across research groups, while the well-defined stereochemical outcomes served as sensitive indicators of enzymatic stereoselectivity [4] [7].
CAS No.:
CAS No.: 3009-34-5
CAS No.: 13836-61-8
CAS No.:
CAS No.:
CAS No.: 63745-66-4